molecular formula C27H23N5O6 B2402075 N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894929-73-8

N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2402075
CAS No.: 894929-73-8
M. Wt: 513.51
InChI Key: JWLGWJFYVNREKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23N5O6 and its molecular weight is 513.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features multiple functional groups including methoxyphenyl and oxadiazole moieties that are known to enhance biological activity. The presence of these groups is crucial for the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. This specific compound has been evaluated for its effects on various cancer cell lines:

  • Mechanism of Action : The compound exhibits a mechanism involving the inhibition of key enzymes related to cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylase) .
  • Case Studies : In vitro studies demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. For instance, derivatives of 1,2,4-oxadiazoles showed IC50 values in the micromolar range, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
D-16MCF-70.65
D-17HeLa2.41

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies indicate that oxadiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria:

  • Activity Spectrum : Compounds with electron-withdrawing groups at specific positions showed enhanced antimicrobial activity against various strains .
CompoundBacterial StrainZone of Inhibition (mm)
D-20E. coli15
D-21S. aureus18

Antioxidant Activity

Antioxidant properties are also critical for assessing the biological activity of this compound. The presence of methoxy groups is known to contribute to antioxidant effects:

  • Evaluation Methods : Various assays such as DPPH radical scavenging and ABTS assays have been used to measure antioxidant capacity.
CompoundDPPH Scavenging (%)ABTS Scavenging (%)
D-167268
D-176560

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following points summarize key findings:

  • Substituents : The presence of methoxy groups significantly enhances both anticancer and antioxidant activities.
  • Positioning : The positioning of substituents on the phenyl rings affects the binding affinity to biological targets .
  • Hybridization Effects : Hybrid compounds combining oxadiazoles with other pharmacophores show varied mechanisms and enhanced bioactivity .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O6/c1-36-19-12-10-17(11-13-19)25-29-24(38-30-25)16-32-26(34)21-8-3-4-9-22(21)31(27(32)35)15-23(33)28-18-6-5-7-20(14-18)37-2/h3-14H,15-16H2,1-2H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLGWJFYVNREKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.